Cas no 1986-53-4 (Estr-4-ene-3,17-diol,3,17-dipropanoate, (3b,17b)-)
1986-53-4 structure
Product Name:Estr-4-ene-3,17-diol,3,17-dipropanoate, (3b,17b)-
CAS No:1986-53-4
MF:C24H36O4
MW:388.540247917175
CID:157040
PubChem ID:443979
Update Time:2025-04-19
Estr-4-ene-3,17-diol,3,17-dipropanoate, (3b,17b)- Chemical and Physical Properties
Names and Identifiers
-
- Estr-4-ene-3,17-diol,3,17-dipropanoate, (3b,17b)-
- Bolandiol
- 4-Estrene-3-beta,17-beta-diol 3,17-dipropionate
- Anabiol
- Bolandiol dipropionate
- Bolandiol dipropionate [USAN:JAN]
- Bolandiol propionate
- BRN 3171171
- Estr-4-ene-3,17-diol dipropanoate, (3beta,17beta)-
- Estr-4-ene-3,17-diol, dipropanoate, (3-beta,17-beta)- (9CI)
- Estr-4-ene-3beta,17beta-diol dipropionate
- Estr-4-ene-3-beta,17-beta-diol, dipropion
- SC 7525
- SC-7525
- Storinal
- UNII-595CNE7RHB
- 3β,17β-Bis(propionyloxy)estr-4-ene
- Estr-4-ene-3β,17β-diol dipropionate
- [(3S,8R,9S,10R,13S,14S,17S)-13-methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] propanoate
- 4-06-00-06391 (Beilstein Handbook Reference)
- CHEBI:31297
- D01461
- Q27261661
- Bolandiol dipropionate (JAN/USAN)
- Estr-4-ene-3,17-beta-diol, dipropionate
- 595CNE7RHB
- ESTR-4-ENE-3-beta,17-beta-DIOL, DIPROPIONATE
- norpropandrolate
- 3beta,17beta-estr-4-ene-3,17-diyl dipropanoate
- BOLANDIOL DIPROPIONATE [MART.]
- Estr-4-ene-3,17-diol, dipropanoate, (3-beta,17-beta)-
- BOLANDIOL DIPROPIONATE [JAN]
- BOLANDIOL DIPROPIONATE [MI]
- SCHEMBL634970
- 4-estrene-3beta,17beta-diol 3,17-dipropionate
- AKOS040750891
- estr-4-ene-3beta,17beta-diyl dipropanoate
- 19-nor-4-androstenediol dipropionate
- NIOSH/KG7884000
- KG78840000
- estr-4-ene-3beta,17beta-diol 3,17-dipropionate
- 19-Nor-delta(sup 4)-androstene-3,17-diol dipropionate
- BOLANDIOL DIPROPIONATE [USAN]
- 1986-53-4
-
- Inchi: 1S/C24H36O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h14,16-21H,4-13H2,1-3H3/t16-,17-,18+,19+,20-,21-,24-/m0/s1
- InChI Key: JFAXVZXNIGIDDA-KDWXAGHCSA-N
- SMILES: O(C(CC)=O)[C@H]1CC[C@H]2[C@@H]3CCC4=C[C@H](CC[C@@H]4[C@H]3CC[C@@]21C)OC(CC)=O
Computed Properties
- Exact Mass: 388.261
- Monoisotopic Mass: 388.261
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 653
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.1
- Boiling Point: 472.1°Cat760mmHg
- Flash Point: 227.5°C
- Refractive Index: 1.53
Estr-4-ene-3,17-diol,3,17-dipropanoate, (3b,17b)- Related Literature
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
1986-53-4 (Estr-4-ene-3,17-diol,3,17-dipropanoate, (3b,17b)-) Related Products
- 1639-43-6(Androstenediol 3-acetate)
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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